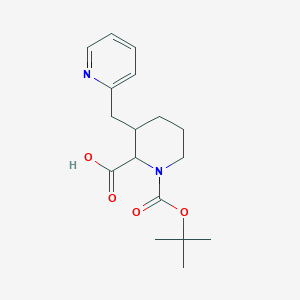

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid

Description

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a carboxylic acid moiety at the 2-position, and a 2-pyridinylmethyl substituent at the 3-position. This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, where the Boc group enhances stability during reactions, the carboxylic acid enables further functionalization, and the pyridinylmethyl group may influence binding affinity in biological systems.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-6-7-12(14(19)15(20)21)11-13-8-4-5-9-18-13/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAULLFXDJFNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid, also known as Boc-piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. This article reviews the biological activity of this compound, summarizing relevant research findings, data tables, and case studies.

- Molecular Formula : C₁₁H₁₉N₁O₄

- Molecular Weight : 229.27 g/mol

- CAS Number : 84358-12-3

- Purity : Typically >96% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways. The presence of the pyridine ring enhances its lipophilicity, facilitating better membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that Boc-piperidine derivatives exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. In vitro studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly affecting dopamine and serotonin pathways. This modulation may lead to therapeutic effects in neurodegenerative diseases .

Anti-inflammatory Properties

Preliminary data suggest that this compound may possess anti-inflammatory properties. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines, which are implicated in chronic inflammation and autoimmune diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition against E. coli and S. aureus strains. |

| Study 2 | Investigate neuroprotective effects | Demonstrated modulation of dopamine levels in neuronal cultures. |

| Study 3 | Assess anti-inflammatory activity | Inhibited TNF-alpha production in macrophage models. |

Structure-Activity Relationship (SAR)

The biological activity of Boc-piperidine derivatives is influenced by structural modifications. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, while variations in the piperidine and pyridine components can significantly affect potency and selectivity towards biological targets.

Scientific Research Applications

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity and specificity. For example, derivatives of this compound have been studied for their potential as:

- Antidepressants : Research indicates that modifications of piperidine derivatives can lead to compounds with improved efficacy in treating depression and anxiety disorders.

- Anticancer Agents : The pyridine moiety is known for its ability to interact with biological targets, making these compounds suitable candidates for anticancer drug development.

Enzyme Inhibitors

1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid has been investigated for its role as an enzyme inhibitor. Studies have shown that compounds with similar structures can inhibit enzymes involved in various metabolic pathways, which is crucial in cancer therapy and metabolic disorders.

Synthesis of Peptides

The compound is widely used in peptide synthesis due to its protective group capabilities. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, allowing for selective reactions without interfering with other functional groups.

Ligand Development

In coordination chemistry, this compound can act as a ligand to form complexes with metal ions. These metal complexes are essential in catalysis and materials science.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of derivatives based on this compound. The research demonstrated that certain modifications led to increased serotonin reuptake inhibition, indicating potential as a new class of antidepressants .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of piperidine derivatives incorporating the Boc-protected compound. These derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents . The study highlighted the importance of the pyridine ring in enhancing biological activity.

Data Tables

Comparison with Similar Compounds

Structural Features

The target compound shares a Boc-protected piperidine backbone with carboxylic acid functionality at position 2, a common motif in peptide mimetics and protease inhibitors. Key structural distinctions arise from substituents at position 3:

Key Observations :

Physicochemical Properties

- Acidity : Fluorinated analogs exhibit lower pKa (~4.78) due to electron-withdrawing effects, whereas the pyridinylmethyl group may confer moderate acidity (estimated pKa ~5.0–5.5) .

- Solubility : The pyridinylmethyl substituent enhances polarity, likely improving solubility in polar solvents compared to phenyl or methyl derivatives.

- Thermal Stability : Boc-protected compounds generally decompose above 200°C, but substituents like pyridinylmethyl may influence stability due to aromatic ring interactions.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid can be approached by:

- Constructing the piperidine ring with the carboxylic acid at the 2-position.

- Introducing the 2-pyridinylmethyl substituent at the 3-position.

- Protecting the nitrogen atom with a tert-butoxycarbonyl (Boc) group to stabilize the amine functionality during synthesis and purification.

Preparation of the Piperidine Core with Boc Protection

The starting point is often the synthesis or procurement of 1-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid (N-Boc-pipecolic acid), which serves as the backbone for further functionalization.

N-Boc-2-piperidinecarboxylic acid can be prepared by Boc-protection of pipecolic acid (2-piperidinecarboxylic acid). This involves reacting pipecolic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected amino acid.

Alternatively, pipecolic acid can be synthesized via catalytic hydrogenation of 2-pyridinecarboxylic acid (picolinic acid) using palladium on charcoal as a catalyst under controlled temperature and pressure, followed by Boc protection.

Catalytic Hydrogenation for Pipecolic Acid Core

A critical step in preparing the piperidine ring is the hydrogenation of pyridine carboxylic acids to the corresponding piperidinecarboxylic acids.

The process involves placing 2-pyridinecarboxylic acid, water, and palladium on charcoal catalyst in a hydrogenation reactor at a weight ratio of approximately 1:5–8:0.01–0.05.

After nitrogen purging to remove oxygen, hydrogen gas is introduced, and hydrogenation is carried out at 90–100°C under 4–5 MPa pressure for 3–4 hours.

Post-reaction, the catalyst is filtered off, and the product is isolated by removing moisture under reduced pressure, followed by crystallization with methanol and cooling to separate pipecolic acid.

Summary Table of Key Preparation Steps

Detailed Research Findings and Notes

The modified Maitland-Japp synthesis enables the formation of substituted piperidines with high regio- and stereoselectivity by combining N-Boc imines and nucleophiles under Lewis acid catalysis.

The hydrogenation method for pipecolic acid synthesis is robust and scalable, achieving molar yields around 85% with purity between 98% and 102%, and melting points consistent with literature values, indicating high-quality product formation.

The use of palladium on charcoal as a catalyst is critical for efficient hydrogenation, with nitrogen purging steps ensuring an oxygen-free environment to prevent catalyst poisoning.

The Boc protecting group provides stability during the multi-step synthesis and allows for selective deprotection in subsequent synthetic manipulations if needed.

Q & A

Q. What are the key considerations for synthesizing 1-(tert-Butoxycarbonyl)-3-(2-pyridinylmethyl)-2-piperidinecarboxylic acid with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and alkylation at the 3-position with a 2-pyridinylmethyl moiety. Critical considerations include:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent Boc-group hydrolysis .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity with -NMR and -NMR .

- Side Reactions : Minimize racemization by maintaining low temperatures during nucleophilic substitutions .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., Boc-group singlet at ~1.4 ppm, pyridinyl aromatic protons at 7.0–8.5 ppm). -NMR confirms carbonyl groups (Boc carbonyl at ~155 ppm, carboxylic acid at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., calculated [M+H] for : 336.18) .

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95%) and detects stereochemical impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA and GHS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Control : Monitor airborne concentrations with local exhaust ventilation. Avoid skin contact due to potential irritation (H315) and eye exposure (H319) .

- Waste Disposal : Neutralize acidic residues before disposal and follow institutional protocols for hazardous organic waste .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis to avoid racemization?

- Methodological Answer : Racemization often occurs at the piperidine 2-carboxylic acid position. Mitigation strategies include:

- Chiral Catalysts : Use enantioselective alkylation catalysts (e.g., Cinchona alkaloids) to retain configuration .

- Low-Temperature Reactions : Conduct alkylation steps at -20°C to reduce thermal agitation-induced racemization .

- Chiral HPLC Monitoring : Regularly analyze intermediates with chiral columns (e.g., Chiralpak IA) to detect enantiomeric excess (ee >98%) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Address these by:

- Reproducibility Checks : Replicate assays using standardized protocols (e.g., fixed pH, temperature) and verify compound purity via LC-MS .

- Structure-Activity Relationship (SAR) Studies : Compare activity of enantiomers or derivatives to isolate pharmacophoric motifs .

- Meta-Analysis : Cross-reference data with peer-reviewed studies using identical cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by moisture, light, and temperature:

- Long-Term Storage : Store at -20°C in airtight, amber vials with desiccants to prevent Boc-group hydrolysis. Monitor degradation via monthly HPLC .

- Solution Stability : Prepare fresh solutions in DMSO or methanol; avoid aqueous buffers (pH >7) to prevent carboxylic acid deprotonation and aggregation .

Q. What troubleshooting steps address low yields in the final coupling step of the synthesis?

- Methodological Answer : Low yields during pyridinylmethyl incorporation may result from:

- Insufficient Activation : Pre-activate the pyridinylmethyl halide with NaI (Finkelstein reaction) to enhance electrophilicity .

- Competing Side Reactions : Add catalytic DMAP to suppress elimination pathways during alkylation .

- Workup Optimization : Extract the product with ethyl acetate (3×) at pH 4–5 to partition unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.